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Compound of Interest

Compound Name: tert-Butyl diethylphosphonoacetate

Cat. No.: B104338 Get Quote

Introduction

Tert-butyl diethylphosphonoacetate is a versatile organophosphorus compound widely

utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to produce

α,β-unsaturated esters. A thorough understanding of its spectroscopic characteristics is

paramount for researchers, scientists, and drug development professionals to ensure its purity,

confirm its structure, and monitor its reactions. This technical guide provides an in-depth

overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for

tert-butyl diethylphosphonoacetate, complete with detailed experimental protocols and data

interpretation.

Spectroscopic Data
The structural elucidation of tert-butyl diethylphosphonoacetate is definitively achieved

through the combined application of ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. Each

technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

For tert-butyl diethylphosphonoacetate, ¹H, ¹³C, and ³¹P NMR spectra are particularly

informative.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments. The key chemical shifts (δ) and coupling constants (J) for tert-butyl
diethylphosphonoacetate are summarized below.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

4.15 - 4.05 Quintet 4H -OCH₂CH₃ 7.1

2.85 Doublet 2H P-CH₂-C=O 22.0

1.45 Singlet 9H -C(CH₃)₃ -

1.30 Triplet 6H -OCH₂CH₃ 7.1

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

165.7 (d, J = 5.9 Hz) C=O

82.2 -C(CH₃)₃

62.8 (d, J = 6.5 Hz) -OCH₂CH₃

35.1 (d, J = 133.0 Hz) P-CH₂

28.0 -C(CH₃)₃

16.3 (d, J = 6.0 Hz) -OCH₂CH₃

³¹P NMR (Phosphorus-31 NMR) Data

The ³¹P NMR spectrum is highly specific for phosphorus-containing compounds and typically

shows a single peak for this molecule.
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Chemical Shift (δ) ppm Assignment

19.5 (EtO)₂P=O

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The neat liquid sample of tert-butyl
diethylphosphonoacetate is analyzed using an Attenuated Total Reflectance (ATR)

accessory.

Wavenumber (cm⁻¹) Intensity Assignment

2980 Strong C-H stretch (alkane)

1730 Strong C=O stretch (ester)

1250 Strong P=O stretch

1025 Strong P-O-C stretch

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic

data.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of tert-butyl diethylphosphonoacetate is dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm for ¹H and ¹³C NMR). For ³¹P NMR, 85% phosphoric acid is used as an external

standard (δ = 0.0 ppm).

Instrumentation and Data Acquisition:
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¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key

acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR: Spectra are acquired on the same instrument, operating at a corresponding

frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is used to simplify the

spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower

natural abundance of ¹³C.

³¹P NMR: Spectra are acquired with proton decoupling. A sufficient relaxation delay (e.g., 5-

10 seconds) is important for accurate integration if quantitative analysis is needed.

ATR-FTIR Spectroscopy Protocol
Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue

soaked in a volatile solvent like isopropanol or ethanol, followed by drying.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove any atmospheric or instrumental interferences.

Data Acquisition:

Place a small drop of neat tert-butyl diethylphosphonoacetate directly onto the center of

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The

typical spectral range is 4000-400 cm⁻¹.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Data Interpretation and Visualization
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The correlation of spectroscopic data to the molecular structure is a critical step in chemical

analysis. The following diagram illustrates the workflow for acquiring and interpreting the

spectroscopic data for tert-butyl diethylphosphonoacetate.

Spectroscopic Analysis Workflow for Tert-Butyl Diethylphosphonoacetate
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Caption: Workflow for the spectroscopic analysis of tert-butyl diethylphosphonoacetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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